ガバペンチン-d6 塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

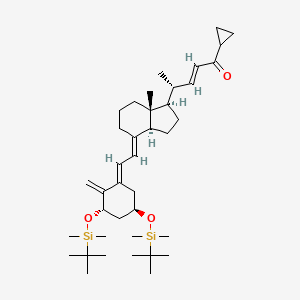

Gabapentin-d6 Hydrochloride is the labelled salt of Gabapentin . Gabapentin is an amino acid structurally related to γ-Aminobutyric Acid, designed to cross the blood-brain barrier . It is used as an anticonvulsant . The molecular formula of Gabapentin-d6 HCl is C9H11D6NO2.HCl .

Molecular Structure Analysis

Gabapentin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) . The molecular formula of Gabapentin is C9H17NO2 . The structural formula of Gabapentin is 1-(Aminomethyl)cyclohexane acetic acid .Chemical Reactions Analysis

Gabapentin is sensitive to heat and mechanical stress, which can lead to intramolecular lactamization . The distance between the carboxyl group (C7) and amino group (N12) of Gabapentin is a key factor determining its chemical stability in the solid state .Physical and Chemical Properties Analysis

Gabapentin is a white to off-white crystalline solid with a pKa1 of 3.7 and a pKa2 of 10.7 . It is freely soluble in water and both basic and acidic aqueous solutions . Gabapentin showed maximum absorbance at 217 nm with 0.1 N sodium hydroxide as solvent .科学的研究の応用

鎮痛効果

ガバペンチン系薬物には、ガバペンチン-d6 塩酸塩など、慢性疼痛の第一選択薬があります {svg_1}. これらの薬物は、カルシウム媒介神経伝達物質の放出を阻害することで鎮痛効果を発揮し、後角における疼痛信号の伝達を抑制します {svg_2}. そのため、慢性疼痛状態の管理に効果的です {svg_3}.

てんかん治療

ガバペンチンは当初、筋弛緩薬として開発されましたが、後に抗てんかん作用があることがわかりました {svg_4}. 難治性局在関連てんかんの治療に承認されています {svg_5}. したがって、てんかんの管理における貴重なツールです。

神経障害性疼痛の管理

ガバペンチンは、慢性疼痛障害、特に神経障害性疼痛の治療に有効であることが知られています {svg_6}. 神経障害性疼痛の管理のための第一選択薬とみなされています {svg_7}.

創薬研究

カルシウムチャネルα2δサブユニット上の相互作用部位に結合したガバペンチンの構造が決定されました {svg_8}. これは、より高い選択性と副作用の可能性の低減を備えた鎮痛薬の合理的設計への道を切り開きます {svg_9}.

カルシウムチャネル調節の研究

ガバペンチンは、Cavα2δ-1が媒介するN型カルシウムチャネルCav2.2サブユニットの正方向および逆方向のトラフィックの調節を鈍化することが知られています {svg_10}. このカルシウムチャネルは、脊髄後角における感覚求心神経終末における疼痛信号の伝達に不可欠です {svg_11}.

結晶構造解析

ガバペンチンを含む複数の結晶構造は、その薬物動態特性のために、取得および分析に成功しました {svg_12}. これにより、薬物の特性と潜在的な用途に関する理解が深まりました {svg_13}.

作用機序

Target of Action

Gabapentin-d6 HCl, commonly known as Gabapentin, primarily targets the alpha-2-delta-1 subunit of voltage-gated calcium channels . These channels are located throughout the brain and are crucial for the transmission of signals .

Mode of Action

Instead, it binds with high affinity to the alpha-2-delta-1 subunit of voltage-gated calcium channels . This binding is believed to modulate the release of excitatory neurotransmitters, which participate in epileptogenesis and nociception .

Biochemical Pathways

The effect of Gabapentin is to blunt the Cavα2δ-1 mediated regulation of forward and reverse trafficking of the N-type calcium channel Cav2.2 subunit . This calcium channel is crucial in the transmission of pain signals at sensory afferent nerve terminals in the spinal dorsal horn . The precise mechanism through which Gabapentin interacts with Cavα2δ subunits and how these interactions lead to an alteration of calcium channel trafficking are still being studied .

Pharmacokinetics

Gabapentin is absorbed from the proximal small bowel by the L-amino transport system, a saturable process that is dose-dependent . The apparent oral clearance is directly proportional to creatinine clearance . The half-life of Gabapentin in adults with normal renal function is between 5 to 7 hours, and this increases with decreased renal function .

Result of Action

Gabapentin is an anticonvulsant medication used in the management of peripheral neuropathic pains, postherpetic neuralgia, and partial-onset seizures . It has been found to be effective in treating sleep disorders such as insomnia and restless legs syndrome that are the result of an underlying illness .

Action Environment

The action, efficacy, and stability of Gabapentin can be influenced by various environmental factors. For instance, renal function significantly impacts the pharmacokinetics of Gabapentin, with decreased renal function leading to increased half-life . Furthermore, the presence of other medications can also influence the action of Gabapentin, as it has a wide therapeutic index and lacks appreciable metabolism, making it unlikely to participate in pharmacokinetic drug interactions .

Safety and Hazards

Gabapentin can cause life-threatening breathing problems, especially if you already have a breathing disorder or if you use other medicines that can make you drowsy or slow your breathing . Some people have thoughts about suicide while taking seizure medicine . Seizures may increase if you stop using Gabapentin suddenly .

将来の方向性

Gabapentin is officially indicated for the treatment of postherpetic neuralgia in adults and for the adjunctive treatment of partial-onset seizures, with or without secondary generalization, in patients 3 years of age and older . Despite RCTs documenting the adverse events of Gabapentinoids on the nervous system, there was no evidence of Gabapentinoid use leading to addiction, suggesting an urgent need to design studies investigating their abusive potential .

生化学分析

Biochemical Properties

Gabapentin-d6 HCl is known to interact physically with the Cavα2δ-1 and Cavα2δ-2 subunit isoforms of voltage-gated calcium channels . These interactions play a crucial role in its biochemical reactions . Gabapentin-d6 HCl does not interact with the Cavα2δ-3 and Cavα2δ-4 subunits .

Cellular Effects

Gabapentin-d6 HCl exhibits several distinct pharmacological activities, including blocking the excitatory influx of calcium, reducing the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation, inhibiting glutamate release, interfering with the activation of NMDA receptors, enhancing GABA synthesis, and increasing cell-surface expression of δGABA_A receptors . These activities contribute to its antinociceptive, anticonvulsant, and anxiolytic-like effects .

Molecular Mechanism

The molecular mechanism of Gabapentin-d6 HCl involves binding to the alpha-2-delta protein subunit of voltage-gated calcium channels in the central nervous system, thereby blocking the excitatory influx of calcium . This leads to a reduction in the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation . It also inhibits glutamate release and interferes with the activation of NMDA receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, Gabapentin-d6 HCl enhances the function of glutamic acid decarboxylase (GAD), responsible for synthesizing GABA, and inhibits GABA-transaminase, responsible for its degradation, but only at high concentrations .

Dosage Effects in Animal Models

In animal models, Gabapentin-d6 HCl has been found to be useful in the treatment of epilepsy, as well as chronic, neuropathic, and post-operative pain and anxiety . Further trials and pharmacokinetic studies are needed for the definition of an effective dosage regimen .

Metabolic Pathways

Gabapentin-d6 HCl is involved in the GABA synthetic pathway . It enhances the function of glutamic acid decarboxylase (GAD), responsible for synthesizing GABA, and inhibits GABA-transaminase, responsible for its degradation .

Transport and Distribution

Gabapentin-d6 HCl is known to interact physically with the Cavα2δ-1 and Cavα2δ-2 subunit isoforms of voltage-gated calcium channels . These interactions play a crucial role in its transport and distribution within cells and tissues .

Subcellular Localization

The subcellular localization of Gabapentin-d6 HCl is highly dependent on the cell type . For example, in T lymphocytes of the immune system, nuclear translocation of Gabapentin-d6 HCl has been linked to the activation of T-cells .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Gabapentin-d6 HCl involves the deuteration of Gabapentin followed by the formation of the hydrochloride salt.", "Starting Materials": [ "Gabapentin", "Deuterium oxide (D2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol" ], "Reaction": [ "Gabapentin is dissolved in D2O and heated under reflux with NaOH to exchange the hydrogen atoms with deuterium atoms.", "The resulting solution is cooled and acidified with HCl to form Gabapentin-d6.", "Gabapentin-d6 is then dissolved in ethanol and reacted with HCl to form Gabapentin-d6 HCl.", "The product is isolated by filtration and drying." ] } | |

CAS番号 |

1432061-73-8 |

分子式 |

C9H12NO2D6Cl |

分子量 |

213.74 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

関連するCAS |

60142-95-2 (unlabelled) |

同義語 |

Gabapentin-d6 Hydrochloride; 1-(Aminomethyl)cyclohexane-d6-acetic Acid Hydrochloride |

タグ |

Gabapentin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

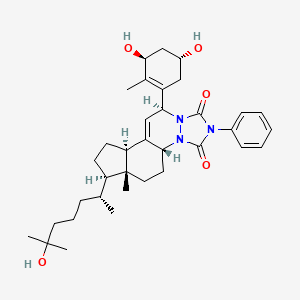

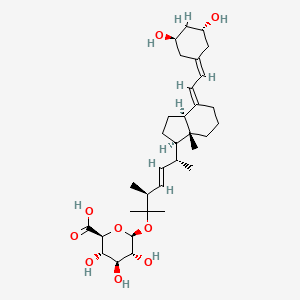

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)